

A Comparative Analysis of Diisononyl Phthalate (DINP) Effects in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diisononyl phthalate	
Cat. No.:	B1148559	Get Quote

A comprehensive review of toxicological data reveals species-specific differences in the response of rats and mice to **Diisononyl phthalate** (DINP), a commonly used plasticizer. While both species exhibit adverse effects in the liver and reproductive systems, the magnitude of these effects and the doses at which they occur vary, providing crucial insights for human health risk assessment.

Diisononyl phthalate (DINP) has been the subject of extensive toxicological research in rodent models to understand its potential health risks. This guide provides a comparative overview of the key findings in rats and mice, focusing on liver toxicity, reproductive and developmental effects, and carcinogenicity. The data is presented in a structured format to facilitate comparison, and detailed experimental protocols are provided for key studies.

Liver Toxicity

The liver is a primary target organ for DINP toxicity in both rats and mice.[1][2] High doses of DINP have been shown to induce a range of hepatic effects, including increased liver weight, peroxisome proliferation, inhibition of gap junctional intercellular communication (GJIC), and increased DNA synthesis.[1][2][3] These effects are consistent with a mode of action involving the activation of the peroxisome proliferator-activated receptor alpha (PPAR α).

Interestingly, studies have shown that the concentration of the monoester metabolite, monoisononyl phthalate (MINP), is higher in the livers of mice compared to rats, which may contribute to the observed species differences in hepatic responses.

Parameter	Rat (F344)	Mouse (B6C3F1)	Reference
Increased Liver Weight	Observed at high doses (e.g., 12,000 ppm)	Observed at high doses (e.g., 6,000 ppm)	
Peroxisome Proliferation	Consistent finding at high doses	Consistent finding at high doses	
Inhibition of GJIC	Observed at high doses	Observed at high doses	•
Increased DNA Synthesis	Transient effect observed early in treatment	Transient effect observed early in treatment	•
Liver Tumor NOAEL (Male)	359 mg/kg/day	112 mg/kg/day	-
Liver Tumor Effect Level (Male)	> 700 mg/kg/day	> 336 mg/kg/day	•
Liver Tumor NOAEL (Female)	442 mg/kg/day	112 mg/kg/day	_
Liver Tumor Effect Level (Female)	> 700 mg/kg/day	336 mg/kg/day	_

Reproductive and Developmental Effects

The effects of DINP on the reproductive systems of rats and mice show some notable differences. In male rats, in utero exposure to high doses of DINP has been associated with anti-androgenic effects, including reduced fetal testicular testosterone production and morphological changes in reproductive tissues such as Leydig cell aggregation and the presence of multinucleated gonocytes. However, some studies have reported no alterations in testosterone levels in postnatal or adult rats.

In male mice, studies have also shown a decrease in fetal testicular testosterone production at high doses. For female mice, exposure to DINP has been linked to adverse reproductive outcomes, including smaller litter sizes and shorter gestation periods.

Parameter	Rat	Mouse	Reference
Fetal Testicular Testosterone	Reduction observed in some studies at high doses (e.g., 750 mg/kg/day)	Reduction observed at high doses (e.g., 600 mg/kg/day)	
Postnatal/Adult Testosterone	Some studies report no significant changes	Data not as extensively reported	
Anogenital Distance (AGD)	Some studies report a reduction, while others show no effect	Data not as extensively reported	
Reproductive Tissue Morphology (Male)	Leydig cell aggregation, multinucleated gonocytes	Data not as extensively reported	
Female Reproductive Outcomes	Data not as extensively reported	Smaller litter sizes, shorter gestation period	

Carcinogenicity

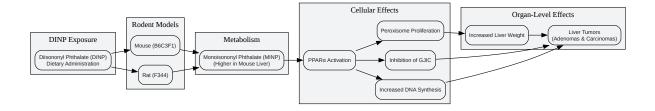
Chronic exposure to high doses of DINP has been shown to induce liver tumors in both rats and mice. The development of these tumors is believed to be linked to the peroxisome proliferation mode of action, which is a non-genotoxic mechanism. DINP has not been shown to be genotoxic. In female mice, a significant increase in liver tumors was observed at a lower dose compared to male mice and rats of both sexes, indicating a higher sensitivity in this specific group.

Tumor Type	Rat (F344)	Mouse (B6C3F1)	Reference
Hepatocellular Adenomas	Increased incidence at high dietary doses (>730 mg/kg/day)	Significantly increased incidence in both males and females	
Hepatocellular Carcinomas	Increased incidence at high dietary doses (>730 mg/kg/day)	Significantly increased incidence in both males and females	
Combined Adenomas and Carcinomas	Increased to 26% at 12,000 ppm	Significantly increased with dose-response trends	
Pancreatic Islet Cell Tumors	Reported	Not reported	

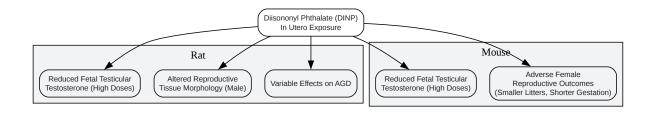
Experimental Protocols Short-Term Hepatic Effects Study

- Species and Strain: Male F344 rats and male B6C3F1 mice.
- Dosing: Animals were fed diets containing DINP at various concentrations. For rats, doses were 0, 1000, or 12,000 ppm. For mice, doses were 0, 500, or 6000 ppm.
- Duration: 2 or 4 weeks.
- Endpoints Measured: Liver weight, gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and replicative DNA synthesis. Hepatic and serum concentrations of DINP and its major metabolites were also determined.

Chronic Toxicity and Carcinogenicity Study


- Species and Strain: Male and female F344 rats and B6C3F1 mice.
- Dosing: Dietary administration of DINP at various concentrations. For example, in one study, mice were fed diets with DINP at 500, 1500, 4000, and 8000 ppm.
- Duration: Lifetime exposure (e.g., 78 weeks followed by a recovery period).

 Endpoints Measured: Incidence of liver tumors (adenomas and carcinomas). Indicators of peroxisome proliferation such as liver weight, peroxisomal volume density, and enzyme activity were also measured.


Signaling Pathways and Experimental Workflows

To visually represent the processes involved in DINP-induced toxicity, the following diagrams have been generated using the DOT language.

Click to download full resolution via product page

Caption: Workflow of DINP-induced hepatic toxicity in rodents.

Click to download full resolution via product page

Caption: Comparative reproductive effects of DINP in rats and mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Diisononyl Phthalate (DINP)
 Effects in Rats and Mice]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1148559#comparative-study-of-diisononyl-phthalate-effects-in-rats-and-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com